3,5,7-Octatrien-2-ol, 2,6-dimethyl-

Description

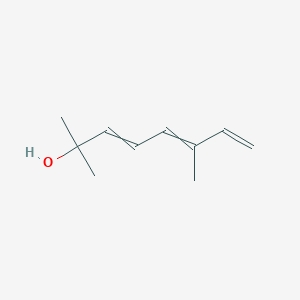

3,5,7-Octatrien-2-ol, 2,6-dimethyl- is a polyunsaturated alcohol isolated from Evodia suaveolens (Zodia), an Indonesian endemic plant. Molecular docking studies reveal its ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC), with a binding affinity of -8 kcal/mol and a stable RMSD of 1.97 Å . The compound forms hydrogen bonds with the 796-Met residue of EGFR, suggesting a mechanism for disrupting cancer cell proliferation . Its structural features—three conjugated double bonds, a hydroxyl group at position 2, and methyl substituents at positions 2 and 6—contribute to its bioactivity and physicochemical properties.

Properties

CAS No. |

103272-78-2 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2,6-dimethylocta-3,5,7-trien-2-ol |

InChI |

InChI=1S/C10H16O/c1-5-9(2)7-6-8-10(3,4)11/h5-8,11H,1H2,2-4H3 |

InChI Key |

HYBLHNGOEIJQDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=CC(C)(C)O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of 3,5,7-Octatrien-2-ol, 2,6-dimethyl- differ in saturation, functional groups, or chain length, leading to distinct physical and biological behaviors. Key comparisons include:

Table 1: Structural and Physical Properties

Key Findings:

- Degree of Unsaturation : The target compound’s three double bonds likely enhance its reactivity and binding flexibility compared to 7-Octen-2-ol (one double bond) and 3,7-Octadiene-2,6-diol (two double bonds). This may explain its stronger interaction with EGFR .

- Functional Groups : The diol analog (3,7-Octadiene-2,6-diol) exhibits higher polarity due to two hydroxyl groups, reflected in its higher GC retention index on polar columns .

- Bioactivity : While 3,5,7-Octatrien-2-ol shows anticancer activity, 7-Octen-2-ol is primarily studied for its role in flavor and fragrance chemistry .

Comparison with Functional Analogs (Anticancer Compounds from Evodia sp.)

Compounds isolated from Evodia sp. share anticancer properties but differ in targets and mechanisms.

Table 2: Anticancer Activity Comparison

Key Findings:

- Target Specificity : 3,5,7-Octatrien-2-ol uniquely targets EGFR, a driver of lung cancer metastasis, whereas evodone and menthofuran act on CYP450 enzymes involved in estrogen synthesis (relevant to breast and ovarian cancers) .

- Structural vs. Functional Diversity: Unlike 3,5,7-Octatrien-2-ol, compounds like squalene and phytol are terpenoids with broader mechanisms, including cell cycle disruption (CCNE1) and antioxidant effects .

Q & A

Basic: What are the key physicochemical properties of 3,5,7-Octatrien-2-ol, 2,6-dimethyl-?

Answer:

The compound has the molecular formula C₁₀H₁₈O (MW: 154.25 g/mol), with IUPAC name 2,6-dimethyl-5,7-octadien-2-ol (CAS: 5986-38-9) . Key identifiers include the InChIKey IJFKZRMIRAVXRK-VQHVLOKHSA-N , critical for database searches and reproducibility. Structural features include conjugated triene systems and a tertiary alcohol, influencing reactivity in synthetic applications. Physicochemical data (e.g., Kovats Retention Indices under varied GC conditions) are cataloged in NIST databases, essential for analytical validation .

Basic: How is this compound typically identified and quantified in complex matrices?

Answer:

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. For example:

- Column : DB-5MS (non-polar, 30 m × 0.25 mm × 0.25 µm).

- Conditions : Temperature gradient from 40°C (hold 2 min) to 250°C at 5°C/min, with He carrier gas.

- Retention Indices (RI) : Compare experimental RI (e.g., 1125–1180 on polar columns ) against NIST reference data. Quantification requires internal standards (e.g., n-alkanes) to normalize retention shifts due to matrix effects .

Advanced: What strategies resolve conflicting chromatographic RI values across studies?

Answer:

Discrepancies in RI values (e.g., 1125 vs. 1180) arise from:

- Column phase differences : Polar vs. non-polar phases alter elution orders.

- Temperature programming : Linear gradients vs. isothermal holds affect resolution.

Methodological solutions :

Advanced: How can stereochemistry and regiochemistry be determined for this polyunsaturated alcohol?

Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., J values for allylic protons) to assign double-bond geometry (cis/trans). ¹³C NMR distinguishes regiochemistry via carbonyl or allylic carbon shifts .

- X-ray Crystallography : Resolves absolute configuration if crystalline derivatives are synthesized (e.g., acetate or formate esters) .

- Computational Modeling : Compare experimental NMR/X-ray data with DFT-calculated structures to validate stereochemical assignments .

Advanced: What evidence supports its potential anticancer activity, and how can bioactivity be mechanistically validated?

Answer:

- GC-MS Studies : Identified in Evodia suaveolens extracts, with in silico predictions targeting CYP19A1 (aromatase) , a key enzyme in estrogen-driven breast cancer .

- Validation Steps :

Advanced: How can synthetic routes be optimized given its instability as a polyunsaturated alcohol?

Answer:

- Protection-Deprotection Strategies : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent oxidation during synthesis .

- Conjugated System Stabilization : Use low-temperature (-78°C) reactions and inert atmospheres to avoid polymerization.

- Catalytic Hydrogenation : Selective reduction of specific double bonds (e.g., Lindlar catalyst for cis-addition) to generate intermediates for structure-activity studies .

Advanced: How to address discrepancies in reported bioactivity across studies?

Answer:

Contradictions may stem from:

- Purity issues : GC-MS purity >95% is critical; impurities (e.g., squalene or phytol in plant extracts) can skew bioactivity .

- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity).

- Metabolic activation : Test prodrug activation using liver microsomes to assess relevance to in vivo models .

Basic: What are the best practices for storing and handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.